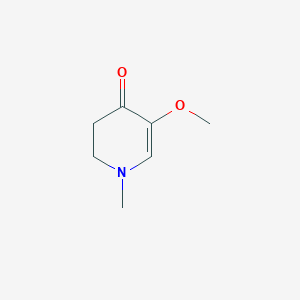

5-Methoxy-1-methyl-1,2,3,4-tetrahydropyridin-4-one

Description

5-Methoxy-1-methyl-1,2,3,4-tetrahydropyridin-4-one is a heterocyclic compound featuring a partially saturated pyridine ring with a ketone group at position 4, a methoxy substituent at position 5, and a methyl group at position 1. The methoxy group at position 5 likely contributes to electron-donating effects, modulating the compound’s electronic profile compared to derivatives with electron-withdrawing substituents .

Properties

Molecular Formula |

C7H11NO2 |

|---|---|

Molecular Weight |

141.17 g/mol |

IUPAC Name |

5-methoxy-1-methyl-2,3-dihydropyridin-4-one |

InChI |

InChI=1S/C7H11NO2/c1-8-4-3-6(9)7(5-8)10-2/h5H,3-4H2,1-2H3 |

InChI Key |

AEEUOWCKFLBIHH-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(=O)C(=C1)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1-methyl-1,2,3,4-tetrahydropyridin-4-one typically involves the following steps:

Starting Materials: The synthesis begins with readily available starting materials such as 4-pyridone and methanol.

Methylation: The methyl group is introduced via a methylation reaction using methyl iodide or a similar methylating agent.

Cyclization: The final step involves cyclization to form the tetrahydropyridine ring, which can be achieved through various cyclization methods, including acid-catalyzed cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

Batch Reactors: These are used for small to medium-scale production, where the reaction is carried out in a single vessel.

Continuous Flow Reactors: These are used for large-scale production, where the reactants are continuously fed into the reactor, and the product is continuously removed.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1-methyl-1,2,3,4-tetrahydropyridin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The methoxy and methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Methoxy-1-methyl-1,2,3,4-tetrahydropyridin-4-one has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Methoxy-1-methyl-1,2,3,4-tetrahydropyridin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to:

Bind to Receptors: It can bind to various receptors in the body, modulating their activity.

Inhibit Enzymes: The compound may inhibit certain enzymes, affecting metabolic pathways.

Modulate Signaling Pathways: It can influence signaling pathways involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Structural and Electronic Effects

- Substituent Influence :

- Methoxy vs. Iodo/Sulfonyl : The methoxy group in the target compound donates electrons via resonance, increasing ring electron density. This contrasts with electron-withdrawing iodo or sulfonyl groups (e.g., compound 30), which polarize the ring and reduce nucleophilic reactivity .

- Methyl vs. Bulky N-Substituents : The 1-methyl group in the target compound imposes minimal steric hindrance compared to bulky substituents like 2-nitrophenylsulfonyl (compound 32) or Boc (compound 31), which may hinder ring functionalization .

Biological Activity

5-Methoxy-1-methyl-1,2,3,4-tetrahydropyridin-4-one (CAS: 791846-78-1) is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 141.17 g/mol. Its structure features a tetrahydropyridine ring substituted with a methoxy group and a methyl group, contributing to its unique biological profile.

1. Neuroprotective Effects

Research indicates that tetrahydropyridine derivatives exhibit neuroprotective properties. This compound has been shown to potentially mitigate neurodegenerative processes similar to those observed with MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a known neurotoxin that induces Parkinsonism in animal models . Studies suggest that this compound may interact with dopaminergic pathways to exert protective effects against oxidative stress.

2. Antioxidant Activity

The compound has demonstrated significant antioxidant activity. It can scavenge free radicals and reduce oxidative stress in cellular models. This property is crucial for its potential application in preventing neurodegenerative diseases where oxidative damage is a key factor .

3. Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in various in vitro studies. This activity suggests potential therapeutic applications in inflammatory disorders .

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Neurotransmitter Systems : The compound may modulate dopamine levels and receptor activity in the brain.

- Antioxidant Pathways : It enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

- Cytokine Modulation : By reducing the expression of pro-inflammatory cytokines like TNF-alpha and IL-6, it helps in managing inflammation.

Case Study 1: Neuroprotection in Animal Models

In a study involving mice treated with MPTP to induce Parkinsonism, administration of this compound resulted in a significant reduction in motor deficits and preservation of dopaminergic neurons compared to control groups .

Case Study 2: Antioxidant Efficacy

A study assessing the antioxidant capacity of various tetrahydropyridine derivatives found that this compound exhibited superior free radical scavenging activity compared to other tested compounds .

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.